molecular formula C14H17FO3 B15346990 Ethyl 2-(3-(4-fluorophenyl)propyl)oxirane-2-carboxylate CAS No. 78573-73-6

Ethyl 2-(3-(4-fluorophenyl)propyl)oxirane-2-carboxylate

Cat. No.: B15346990
CAS No.: 78573-73-6
M. Wt: 252.28 g/mol
InChI Key: ZXVXHJADXUWSIH-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(4-fluorophenyl)propyl)oxirane-2-carboxylate is an organic compound with the molecular formula C({14})H({17})FO(_{3}). It is characterized by the presence of an oxirane ring (epoxide) and a fluorophenyl group, making it a versatile molecule in synthetic chemistry and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also implemented to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Diols: from oxidation.

    Alcohols: from reduction.

    Nitro derivatives: from nitration.

Scientific Research Applications

Chemistry

Ethyl 2-(3-(4-fluorophenyl)propyl)oxirane-2-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorinated aromatic ring can enhance binding affinity and specificity in drug design .

Medicine

The compound is explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents. The presence of the oxirane ring is crucial for its bioactivity .

Industry

In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and resins. Its unique chemical structure imparts desirable properties such as thermal stability and resistance to degradation .

Mechanism of Action

The mechanism by which ethyl 2-(3-(4-fluorophenyl)propyl)oxirane-2-carboxylate exerts its effects involves the interaction of its oxirane ring with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds, altering the function of the target molecules. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes and reach intracellular targets

Properties

CAS No.

78573-73-6

Molecular Formula

C14H17FO3

Molecular Weight

252.28 g/mol

IUPAC Name

ethyl 2-[3-(4-fluorophenyl)propyl]oxirane-2-carboxylate

InChI

InChI=1S/C14H17FO3/c1-2-17-13(16)14(10-18-14)9-3-4-11-5-7-12(15)8-6-11/h5-8H,2-4,9-10H2,1H3

InChI Key

ZXVXHJADXUWSIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CO1)CCCC2=CC=C(C=C2)F

Origin of Product

United States

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